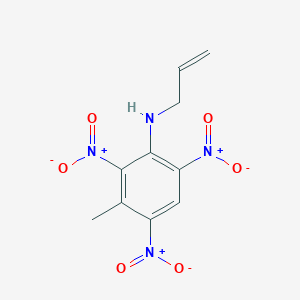![molecular formula C31H25ClN2O4 B11553546 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound that features a variety of functional groups, including a cyclopropyl ring, a hydrazone linkage, and a chlorobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Cyclopropyl Ketone: The starting material, 2,2-diphenylcyclopropyl ketone, can be synthesized via the cyclopropanation of diphenylacetylene using a suitable carbene precursor.
Hydrazone Formation: The cyclopropyl ketone is then reacted with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then condensed with 2-methoxybenzaldehyde under acidic conditions to form the hydrazinylidene intermediate.
Esterification: Finally, the intermediate is esterified with 2-chlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions can target the carbonyl and hydrazone groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include nitro or halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving hydrazone and ester functionalities.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its hydrazone and ester groups, potentially inhibiting or modulating their activity. The cyclopropyl ring could also play a role in stabilizing the compound’s interaction with its molecular targets.
相似化合物的比较
Similar Compounds
4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate: Similar structure but lacks the chlorine atom.
4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position.
Uniqueness
The presence of the chlorine atom in the 2-position of the benzoate ester differentiates this compound from its analogs, potentially altering its reactivity and interactions with biological targets. This unique structural feature may confer distinct properties, making it valuable for specific applications.
属性
分子式 |
C31H25ClN2O4 |
|---|---|
分子量 |
525.0 g/mol |
IUPAC 名称 |
[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C31H25ClN2O4/c1-37-28-18-21(16-17-27(28)38-30(36)24-14-8-9-15-26(24)32)20-33-34-29(35)25-19-31(25,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-18,20,25H,19H2,1H3,(H,34,35)/b33-20+ |
InChI 键 |
GAMCDVMEYNIKJZ-FMFFXOCNSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553467.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)

![N,N'-[benzene-1,3-diyldi(E)methylylidene]dinaphthalen-2-amine](/img/structure/B11553489.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11553490.png)
![4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11553498.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)
![ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11553513.png)
![Methyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11553519.png)
![2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11553525.png)

![2-bromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553529.png)
![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
